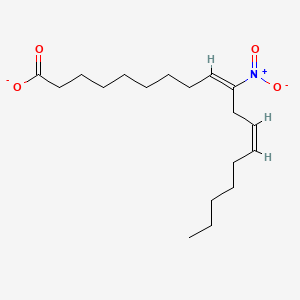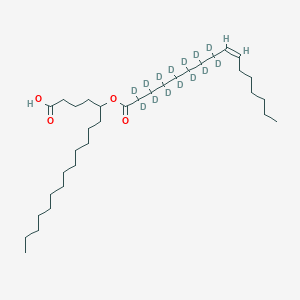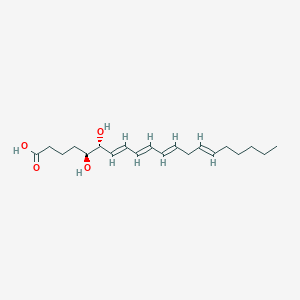
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic chemical that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The structure of this compound includes a fluorinated hexyl chain attached to an indole core, which is further connected to a naphthyl group via a methanone linkage. This unique structure contributes to its distinct pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Fluorohexyl Chain: The fluorohexyl chain is introduced via a nucleophilic substitution reaction, where a hexyl halide (e.g., 3-fluorohexyl bromide) reacts with the indole nitrogen.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage by reacting the indole derivative with a naphthyl ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The fluorine atom in the hexyl chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in the brain, providing insights into the endocannabinoid system.
Medicine: Investigated for potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical research.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the body. Upon binding to these receptors, it modulates the release of neurotransmitters, influencing various physiological processes such as pain perception, mood, and appetite. The exact molecular pathways involve G-protein coupled receptor signaling, leading to downstream effects on cyclic AMP levels and ion channel activity.
Comparación Con Compuestos Similares
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: can be compared with other synthetic cannabinoids such as:
JWH-018: Similar indole core but with a different alkyl chain and naphthyl group.
AM-2201: Contains a fluorinated pentyl chain instead of a hexyl chain.
AB-FUBINACA: Features a different core structure (indazole) and a fluorobenzyl group.
The uniqueness of This compound lies in its specific fluorinated hexyl chain, which can influence its binding affinity and potency at cannabinoid receptors, potentially leading to distinct pharmacological effects.
Propiedades
Número CAS |
2365471-37-8 |
|---|---|
Fórmula molecular |
C25H24FNO |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
[1-(3-fluorohexyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C25H24FNO/c1-2-8-19(26)15-16-27-17-23(21-12-5-6-14-24(21)27)25(28)22-13-7-10-18-9-3-4-11-20(18)22/h3-7,9-14,17,19H,2,8,15-16H2,1H3 |
Clave InChI |
LIZVKLUXDISLIA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765534.png)
![N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765543.png)
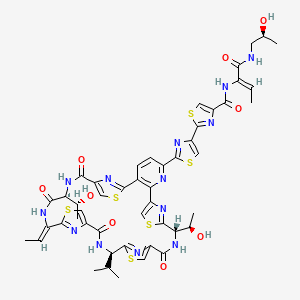
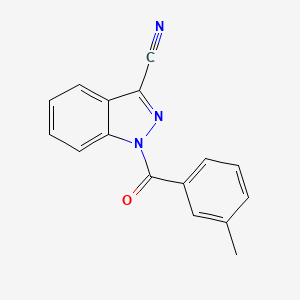
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765574.png)
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765579.png)
![azanium;(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetate](/img/structure/B10765582.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765588.png)
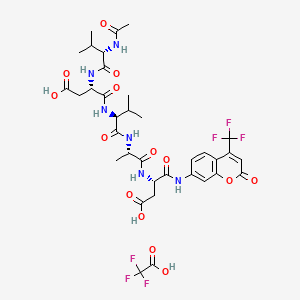
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765600.png)
